REACTION_CXSMILES
|
[C:1]([C:4]1[CH:13]=[CH:12][C:11]([OH:14])=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:15])[NH:9]2)(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[CH2:22](Br)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1.[Cl-].[Na+]>CN(C)C=O>[C:1]([C:4]1[CH:13]=[CH:12][C:11]([O:14][CH2:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[C:10]2[C:5]=1[CH:6]=[CH:7][C:8](=[O:15])[NH:9]2)(=[O:3])[CH3:2] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)O)=O
|
Name
|
|
Quantity
|
34.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
3.5 L
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2.25 hour
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product was collected
|
Type
|
CUSTOM
|
Details
|
dried on a Buchner funnel for 1 hour
|
Duration
|
1 h
|
Type
|
DISSOLUTION
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Details
|
the resulting solids were dissolved in dichloromethane (2 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
this mixture was dried over sodium sulfate
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Type
|
FILTRATION
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Details
|
The solution was filtered through a pad of Celite which
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Type
|
WASH
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Details
|
was then washed with dichloromethane (5×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate was then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
the resulting solids were triturated with ether (500 mL) for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The product was collected on a Buchner funnel
|
Type
|
WASH
|
Details
|
washed with ether (2×250 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
2.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C2C=CC(NC2=C(C=C1)OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |